2-(1H-indol-3-yl)propan-1-amine
Overview
Description
“2-(1H-indol-3-yl)propan-1-amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole moiety (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) attached to a propylamine group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, indole compounds in general are known to undergo electrophilic substitution reactions .Scientific Research Applications
Chemical Reactions and Synthesis
2-(1H-indol-3-yl)propan-1-amine, an indole derivative, shows versatile applications in chemical reactions and synthesis. The reaction of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone with primary amines leads to rearranged amides, β-substituted tryptamines, and indole-3-acetic acids. This reaction follows a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990). Moreover, the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines from ketones has been achieved with high yield and excellent enantiopurity, making it a time-saving and cost-effective process (Peng et al., 2013).
Green Chemistry and Environmentally Friendly Methods
The compound has been involved in green chemistry initiatives. A study reported the synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions, highlighting its environmentally-friendly features (Chen, Lei, & Hu, 2014).
Application in Corrosion Inhibition
In the field of material science, tertiary amines synthesized from this compound have shown inhibitive performance on carbon steel corrosion, demonstrating its potential as an effective corrosion inhibitor (Gao, Liang, & Wang, 2007).
Drug Discovery and Pharmacology
In drug discovery, derivatives of this compound have been explored for their potential in pharmacology. For instance, certain indole-based compounds have been identified as antagonists of the human neuropeptide Y Y5 receptor (McNally et al., 2000). Additionally, focused library development of indole-based inhibitors has provided insights into compounds with improved activity against dynamin GTPase, crucial for medical applications (Gordon et al., 2013).
Novel Synthesis Techniques
Research has also focused on novel synthesis techniques involving this compound. For instance, a study presented a new route for the synthesis of indole derivatives using eco-friendly lemon juice as a catalyst, illustrating innovative approaches in organic synthesis (Hassan, Mostafa, & Zayed, 2020).
Analytical Methods and Stability Testing
In analytical chemistry, this compound has been used in stability tests of synthetic psychoactive substances. Raman spectroscopy and gas chromatography were employed to analyze the stability of these compounds, highlighting the importance of understanding the stability of psychoactive substances (Frączak et al., 2020).
Synthesis of Diverse Chemical Structures
The compound has been utilized in generating a diverse library of compounds through alkylation and ring closure reactions. This demonstrates its utility in creating structurally diverse molecules, which is crucial for exploring new chemical entities (Roman, 2013).
Catalysis and Tandem Reactions
Silver-catalyzed tandem reactions involving this compound have been developed to synthesize 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines. These reactions are significant for creating complex molecules in a single step, highlighting the role of catalysis in organic synthesis (Yu & Wu, 2010).
Antimicrobial and Antifungal Applications
Antimicrobial and antifungal activities have been observed in indole derivatives synthesized from this compound. These studies provide insights into the potential therapeutic applications of these compounds in combating infectious diseases (Mahboobi, Grothus, & Meindl, 1994); (Guillon et al., 2011).
Future Directions
Indole derivatives, including “2-(1H-indol-3-yl)propan-1-amine”, have been identified as potential therapeutic agents for a variety of conditions, including viral infections and cancer . Future research will likely focus on further elucidating the biological activities of these compounds and developing them into effective therapeutic agents .
Properties
IUPAC Name |
2-(1H-indol-3-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUICNBHOJTXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963895 | |
Record name | 2-(1H-Indol-3-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4765-22-4 | |
Record name | 1H-Indole-3-ethanamine, beta-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1H-Indol-3-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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